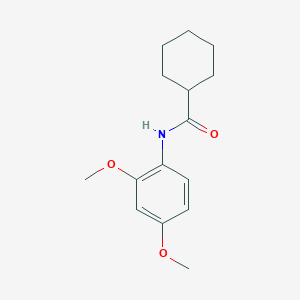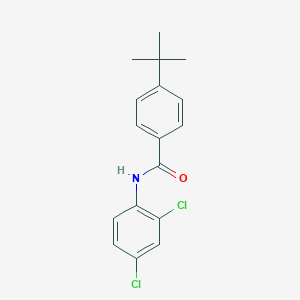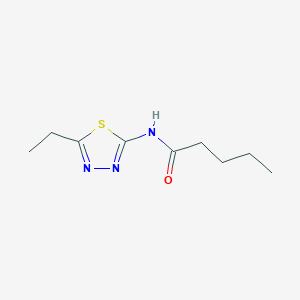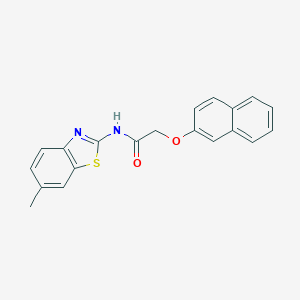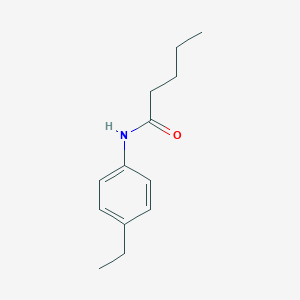![molecular formula C14H9N3S2 B291964 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as PTT, is a heterocyclic compound that has been the subject of significant scientific research in recent years. PTT is a member of the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, which have been found to exhibit a range of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to have anti-inflammatory and antioxidant properties. Studies have also suggested that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-cancer activity, making it a valuable tool for cancer research. However, there are also some limitations to using 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to be unstable in certain conditions, and its solubility can be a challenge. In addition, the mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole-based anti-cancer drugs. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, and further research is needed to develop 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives that can be used in clinical settings. Another area of interest is the investigation of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole's neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Overall, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is a promising compound with a range of interesting biological properties, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thiosemicarbazide to yield 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. This method has been found to be efficient and reproducible, with high yields of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole obtained.
Aplicaciones Científicas De Investigación
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of interesting biological properties, making it a promising candidate for scientific research. One of the most significant applications of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is in the field of cancer research. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, with the ability to inhibit the growth of a range of cancer cell lines. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Fórmula molecular |
C14H9N3S2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
6-phenyl-2-thiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-17-14(15-11)19-13(16-17)12-7-4-8-18-12/h1-9H |
Clave InChI |
YNIGCLYLGXAIDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



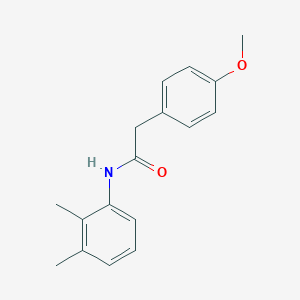
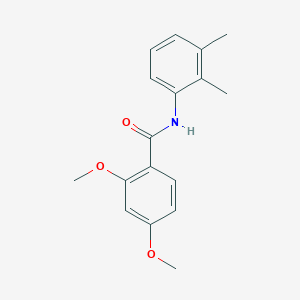
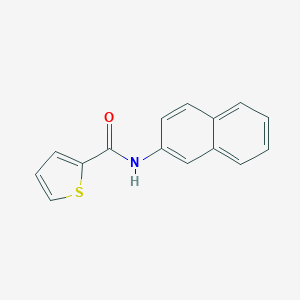
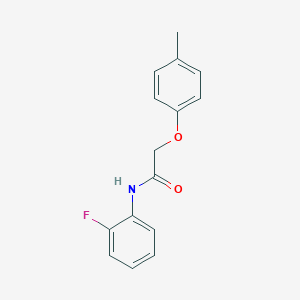

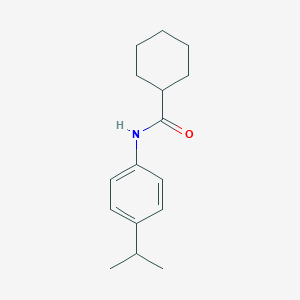
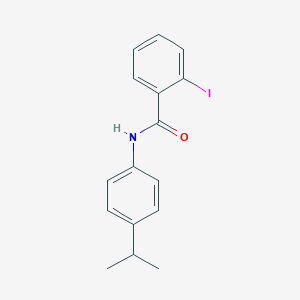
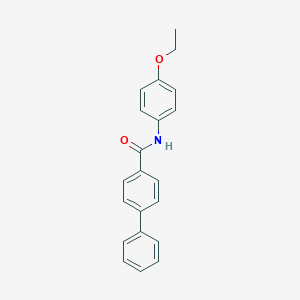
![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)
